![molecular formula C11H21ClN2O2 B2605520 (S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride CAS No. 1286207-42-8](/img/structure/B2605520.png)
(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride
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Overview
Description
The compound “(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride” is a complex organic molecule. It contains an amine group (-NH2), a carboxamide group (CONH2), and a tetrahydrofuran ring (a five-membered ring containing oxygen). The (S) and (1R*,4S*) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or building the cyclic structures. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule’s structure can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. The presence of different functional groups and stereochemistry can be confirmed using these techniques .Chemical Reactions Analysis
The compound contains several functional groups (amine, carboxamide, and ether in the tetrahydrofuran ring) that could potentially undergo various chemical reactions. The exact reactions would depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure of the compound. These properties could be determined experimentally .Scientific Research Applications
Synthesis and Evaluation for Antipsychotic Agents : Heterocyclic carboxamides, which may include compounds similar to (S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride, were synthesized and evaluated as potential antipsychotic agents. They were assessed for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showing potential for antipsychotic activity with less likelihood of extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Chemical Reactions and Rearrangements : Research on nitrile carboxamide rearrangement, involving similar compounds, has demonstrated complex chemical interactions and potential for creating new chemical structures. This research is fundamental in understanding the chemical properties and reactions of such compounds (Bischoff, Schroeder, & Gründemann, 1982).
Pathways to Antitumor Drugs : Research into the synthesis of temozolomide, an antitumor drug, involves the use of similar carboxamide compounds as intermediates. This indicates the potential of (S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride in the synthesis of important pharmaceuticals (Wang et al., 1997).
Development of New Peptidomimetics : The compound has been used as a building block in the synthesis of new sugar amino acids, which have potential applications in the development of peptidomimetics with restricted structures. This is relevant in the field of drug development and biomolecular research (Defant et al., 2011).
Synthetic Routes and Improved Synthesis : Studies on the improved synthetic routes of related tetrahydrofuran compounds demonstrate the ongoing research into more efficient and scalable synthesis methods, which is crucial for both industrial and pharmaceutical applications (Chai Hong-we, 2015).
Antimicrobial Evaluation and Docking Studies : The compound's derivatives have been synthesized and evaluated for their antimicrobial properties. This includes studies on their biological activity and molecular docking, which are essential for developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Analytical Methods : Methods for the potentiometric titration determination of similar carboxamide compounds indicate the importance of analytical chemistry in quality control and research (Geng, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-N-(4-aminocyclohexyl)oxolane-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10;/h8-10H,1-7,12H2,(H,13,14);1H/t8?,9?,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPDJUIKMZJQLW-IMUQEULPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2CCC(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)NC2CCC(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride |
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